molecular formula C16H16O2 B188836 Ethyl diphenylacetate CAS No. 3468-99-3

Ethyl diphenylacetate

Cat. No. B188836
CAS RN: 3468-99-3
M. Wt: 240.3 g/mol
InChI Key: PYPHPZOQIVEWHN-UHFFFAOYSA-N
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Description

Ethyl diphenylacetate is a chemical compound with the molecular formula C16H16O2 . It is also known by other names such as 2,2-di(phenyl)acetic acid ethyl ester .


Synthesis Analysis

Ethyl phenylacetate can be prepared by heating phenylacetonitrile and sulfuric acid in an alcohol solution. It can also be synthesized by the esterification of the acid catalyzed by HCl or H2SO4 .


Molecular Structure Analysis

The molecular structure of Ethyl diphenylacetate consists of 16 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight is approximately 240.297 Da .


Physical And Chemical Properties Analysis

Ethyl diphenylacetate has a density of 1.1±0.1 g/cm3. It has a boiling point of 336.9±11.0 °C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 58.0±3.0 kJ/mol. The flash point is 131.2±17.6 °C .

Scientific Research Applications

  • Pharmacological Properties : Ethyl diphenylacetate derivatives have been studied for their pharmacological properties, including antihistaminic, antispasmodic, local anesthetic, vasodepressor, analgetic, irritant, and toxicity effects (Headlee & Edwards, 1955).

  • Chemical Interactions with Copper Compounds : Ethyl diphenylacetate has shown interesting interactions with copper compounds, influencing solubility behaviors in various solvents (Crawford, 1950).

  • Phase Diagrams in Energetic Materials' Stabilizers : It has been used in the study of binary mixtures involving energetic materials' stabilizers, providing insights into their phase diagrams and solubility characteristics (Trache et al., 2013).

  • Bioactive Potentials in Marine Organisms : Research on mollusks has led to the isolation of compounds related to Ethyl diphenylacetate, which showed antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).

  • Antioxidant Phenolic Compounds Studies : It's used in the isolation process of antioxidant compounds from natural sources like walnut kernels (Zhang et al., 2009).

  • Chemical Synthesis and Modifications : Its derivatives have been employed in chemical synthesis processes, such as in the acetylation and formylation of alcohols (Hagiwara et al., 1998), and in the development of muscarinic antagonists (Scapecchi et al., 1997).

  • Analytical Methods Development : Ethyl diphenylacetate has been part of the development of chromatographic methods for analyzing biological samples (Liu & Franklin, 1985).

  • Antioxidant and Cytotoxic Potential Research : Studies have investigated its potential in antioxidant and cytotoxic applications, particularly in relation to endophytic fungi (Danagoudar et al., 2018).

Safety And Hazards

Ethyl diphenylacetate is a chemical compound that should be handled with care. It’s important to use this substance in a well-ventilated area and avoid contact with skin and eyes .

properties

IUPAC Name

ethyl 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPHPZOQIVEWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188234
Record name Ethyl diphenylacetate
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl diphenylacetate

CAS RN

3468-99-3
Record name Ethyl diphenylacetate
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Record name Ethyl diphenylacetate
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Record name Ethyl diphenylacetate
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Record name 3468-99-3
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Record name ETHYL DIPHENYLACETATE
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Synthesis routes and methods I

Procedure details

To a solution of diphenylacetic acid (20 g, 0.094 mol) in EtOH (70 mL), was added toluene (70 mL). Next, H2SO4 (3 mL) was added dropwise and the reaction mixture was refluxed for 18 h. Then, H2O and EtOAc were added, the layers were separated, and the organic phase was washed with saturated NaHCO3 solution (3×), dried and concentrated to a white solid (23.2 g), which was directly used in the next step as obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,2-Diphenylacetic acid (50 g) was dissolved in ethanol (350 mL). Concentrated sulfuric acid (3 mL) was added, and the mixture was refluxed overnight. After cooling to room temperature, the reaction mixture was concentrated and diluted with diethyl ether. The organic solvent solution was then extracted with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer was then dried with magnesium sulfate, filtered, and concentrated to obtain the title compound. MS (DCI+) m/z 241 (M+H)+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
JP Comer - 1950 - search.proquest.com
In th e la st decade th ere has come in to use a new type of m edicinal agents known as an tihistam inics• The term 1an tih istam in ics1 connotes a pharm acological ac tiv ity which …
Number of citations: 2 search.proquest.com
CP Headlee, LD Edwards - Journal of the American Pharmaceutical …, 1955 - Elsevier
A Pharmacological Study of Certain Basic Derivatives of Ethyl Diphenylacetate … A Pharmacological Study of Certain Basic Derivatives of Ethyl Diphenylacetate* … THE …
Number of citations: 2 www.sciencedirect.com
DO Dean, WB Dickinson, OR Quayle… - Journal of the American …, 1950 - ACS Publications
… of Ethyl Diphenylacetate with Excess Sodium Hydride.—A mixtureof 0.13/ of ethyl diphenylacetate and … By a previously describedprocedure13 0.1 M of ethyl diphenylacetate and 0.13/ of …
Number of citations: 25 pubs.acs.org
CR Hauser, PO Saperstein… - Journal of the American …, 1948 - ACS Publications
… Ethyl diphenylacetate was found to react to some extent with isopropylmagensium bromide … An attempt to carbonate the magnesium derivative of ethyl diphenylacetate failed, …
Number of citations: 9 pubs.acs.org
FM Beringer, PS Forgione - The Journal of Organic Chemistry, 1963 - ACS Publications
… Ethyl Diphenylacetate.—A solutionof 0.3 mole each of ethyl diphenylacetate, diphenyliodonium chloride, and potassium ¿-butoxide in 1.2 1. of ¿-butyl alcohol was stirred for 12 hr. at 20 …
Number of citations: 60 pubs.acs.org
S Wawzonek, HA Laitinen - Journal of the American Chemical …, 1942 - ACS Publications
… been studied for ethyl phenyl-acetate, ethyl hydrocinnamate, ethyl 7-phenyl-butyrate, ethyl-phenylvalerate, ethyl hydratro-pate, ethyl phenylethylacetate, ethyl diphenylacetate and ethyl …
Number of citations: 106 pubs.acs.org
SM McElvain, SB Mirviss… - Journal of the American …, 1951 - ACS Publications
… unsuccessful because of the interference of the halogen replacement reaction and the decomposition of the ketene acetal to the potassium enolate of ethyl diphenylacetate. …
Number of citations: 15 pubs.acs.org
WF Gilmore, DW Morton - Phosphorus and sulfur and the related …, 1988 - Taylor & Francis
… not been successful with carbanions from diethyl acetamidomalonate and ethyl diphenylacetate. … This reaction was not successful with the anions from ethyl diphenylacetate and diethyl …
Number of citations: 4 www.tandfonline.com
H Gilman, W Langham, FW Moore - Journal of the American …, 1940 - ACS Publications
… have been studied for ethyl phenyl-acetate, ethyl hydrocinnamate, ethyl-phenylbutyrate, ethyl-phenylvalerate, ethyl hydratro-pate, ethyl phenylethylacetate, ethyl diphenylacetate and …
Number of citations: 280 pubs.acs.org
WG Kenyon, EM Kaiser, CR Hauser - The Journal of Organic …, 1965 - ACS Publications
… Ethyl diphenylacetate was alkylated with certain halides by means … Alkylations of Ethyl Diphenylacetate.—Alkylations of this ester have previously been effected in good yields with …
Number of citations: 25 pubs.acs.org

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